霉酚酸甲酯

描述

Methyl mycophenolate, a derivative of mycophenolic acid (MPA), is an immunosuppressant that has seen extensive use in organ transplantation and autoimmune disease management. MPA acts by inhibiting inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the purine synthesis pathway, leading to a reduction in lymphocyte proliferation and thus, immunosuppression.

Synthesis Analysis

Methyl mycophenolate is synthesized through the esterification of mycophenolic acid, resulting in an ester prodrug that is more lipophilic, enhancing its oral bioavailability. The synthesis process focuses on modifying the carboxyl group of mycophenolic acid to form the methyl ester, facilitating its absorption and conversion back to MPA in vivo.

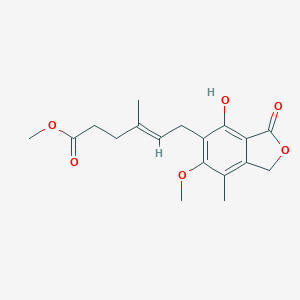

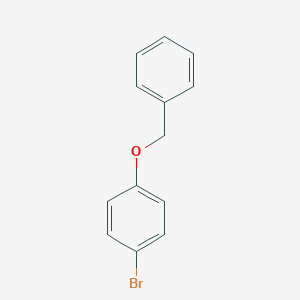

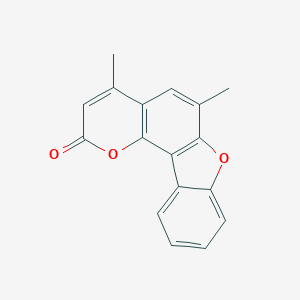

Molecular Structure Analysis

The molecular structure of methyl mycophenolate features a phenolic ether and an α,β-unsaturated lactone ring, crucial for its biological activity. The lactone ring is essential for the reversible inhibition of IMPDH, while modifications to the phenolic ether can alter its pharmacokinetic properties.

Chemical Reactions and Properties

Methyl mycophenolate undergoes hydrolysis in vivo to release mycophenolic acid, the active form that exerts the immunosuppressive effect. This reaction is essential for the drug's activity, as MPA is the actual inhibitor of IMPDH. The compound's ester group makes it more susceptible to hydrolysis compared to mycophenolic acid, influencing its pharmacokinetic profile.

Physical Properties Analysis

The physical properties of methyl mycophenolate, such as solubility and melting point, are influenced by its ester group. It has better solubility in organic solvents compared to mycophenolic acid, which improves its formulation into oral dosage forms. The compound's stability and solubility are critical for its bioavailability and therapeutic efficacy.

Chemical Properties Analysis

Chemically, methyl mycophenolate exhibits properties typical of esters, including hydrolysis under alkaline conditions. Its chemical stability and reactivity are important for its pharmacological profile, as these characteristics determine the rate and extent of conversion back to MPA in the body.

科学研究应用

Vascularized Composite Allotransplantation

- Scientific Field : Reconstructive and Plastic Surgery .

- Application Summary : MPA is used for topical immunosuppression in vascularized composite allotransplantation (VCA). It’s the active form of the ester prodrug mycophenolate mofetil (MMF), an FDA-approved immunosuppressive drug .

- Methods of Application : Permeation studies were performed with a solution of MPA (10 mg/ml). In vitro release and permeation studies were performed for different semisolid formulations of MPA (1% w/w) using a Franz Diffusion Cell System .

- Results : MPA in Lipoderm exhibited a steady state flux of 1.12 ± 0.24 µg/cm 2 /h, and permeability of 6.2 × 10 −09 ± 1.3 × 10 −9 cm/s across the biomimetic membrane. It was identified as the optimal topical formulation with high local exposure but low systemic exposure in vivo .

Treatment of Morphea

- Scientific Field : Dermatology .

- Application Summary : Mycophenolate and mycophenolic acid are used for the treatment of Morphea, a skin condition that causes patches of skin to become thick and hard .

- Methods of Application : The study does not provide specific details on the methods of application or experimental procedures .

- Results : Mycophenolate and mycophenolic acid were well tolerated, with gastrointestinal adverse effects occurring most commonly (31%) and cytopenia (4%) and infection (3%) occurring less frequently .

Neuroprotection after Neuronal Injury

- Scientific Field : Neurology .

- Application Summary : MPA, as a selective inhibitor of inosine 5-monophosphate dehydrogenase (IMPDH), was shown to modulate the inflammatory response and promote neuronal survival when applied in specific time windows after neuronal injury .

- Methods of Application : The study does not provide specific details on the methods of application or experimental procedures .

- Results : The study does not provide specific details on the results or outcomes obtained .

Treatment of Lupus Nephritis

- Scientific Field : Rheumatology .

- Application Summary : MPA is used as an immunosuppressant in the treatment of Lupus Nephritis, a kidney disorder that is a complication of Systemic Lupus Erythematosus .

- Methods of Application : Patients with lupus nephritis are often treated with MPA in combination with corticosteroids to reduce inflammation .

- Results : Studies have shown that treatment with MPA can lead to remission in many patients, and it is generally well-tolerated .

Treatment of Lupus Nephritis

- Scientific Field : Rheumatology .

- Application Summary : MPA is used as an immunosuppressant in the treatment of Lupus Nephritis, a kidney disorder that is a complication of Systemic Lupus Erythematosus .

- Methods of Application : Patients with lupus nephritis are often treated with MPA in combination with corticosteroids to reduce inflammation .

- Results : Studies have shown that treatment with MPA can lead to remission in many patients, and it is generally well-tolerated .

安全和危害

未来方向

Mycophenolate is widely used as a glucocorticoid-sparing agent for the treatment of patients with a variety of rheumatic diseases, including systemic lupus erythematosus (SLE), systemic sclerosis (SSc), inflammatory myopathies, and some systemic vasculitides . It is also used in patients who have received kidney transplants and other solid organ transplants .

属性

IUPAC Name |

methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXRQFLATDNYSS-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112946 | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl mycophenolate | |

CAS RN |

31858-66-9 | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31858-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mycophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031858669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL MYCOPHENOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5C0EG8E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

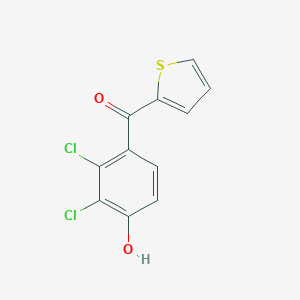

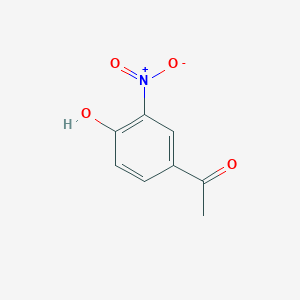

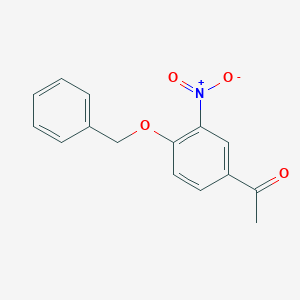

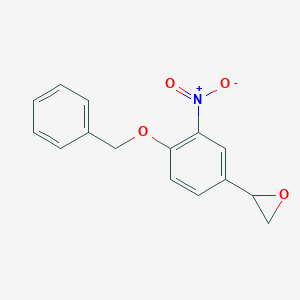

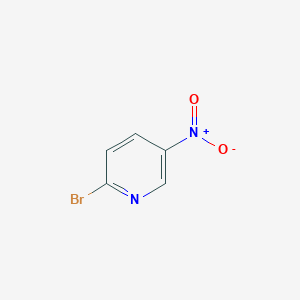

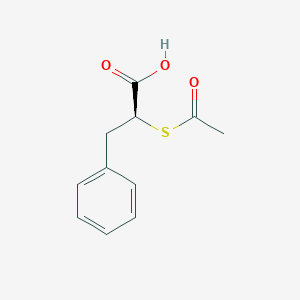

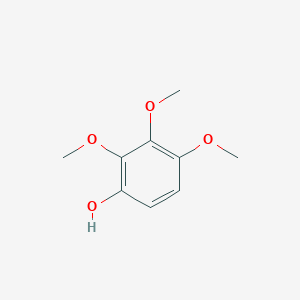

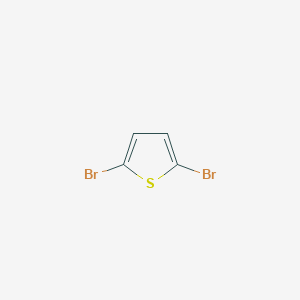

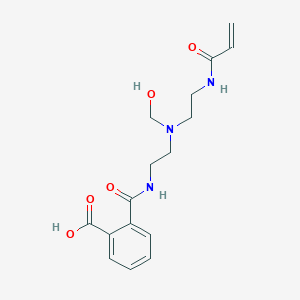

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)